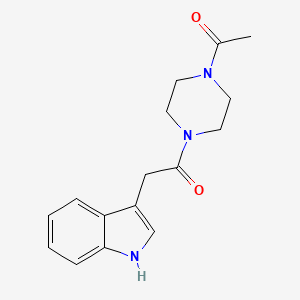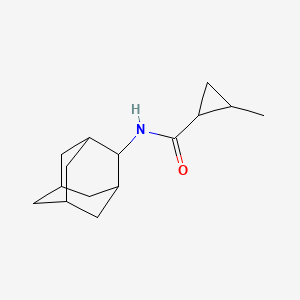
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has been found to have potential applications in scientific research. HPE is a derivative of the natural compound piperine, which is found in black pepper. HPE has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action is still being studied. In
作用机制
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is still being studied, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone can be synthesized in a laboratory setting using relatively common reagents and equipment. Another advantage is its potential applications in a number of scientific research fields, including inflammation, oxidative stress, and cancer research.
One of the limitations of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its limited availability. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is not commercially available and must be synthesized in a laboratory setting. Another limitation is the lack of information on its long-term safety and efficacy. More research is needed to fully understand the potential benefits and risks of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in scientific research.
未来方向
There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. Another area of interest is the study of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone's potential applications in the field of cancer research. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties. Further research is needed to fully understand the mechanisms underlying these effects and to develop new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone.
合成方法
The synthesis method of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction of piperine with hydroxylamine hydrochloride and acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine, and yields 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone as the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have potential applications in a number of scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
属性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-2-4-11(8-13)9-14(17)15-7-3-5-12(16)10-15/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNUBCNCWHCWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)


![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)
